![molecular formula C18H16O6 B3025713 9,10-Dihydro-3,8,10-trihydroxy-1,7,10-trimethyl-9-oxo-2-anthracenecarboxylic acid CAS No. 91161-78-3](/img/structure/B3025713.png)
9,10-Dihydro-3,8,10-trihydroxy-1,7,10-trimethyl-9-oxo-2-anthracenecarboxylic acid
Overview
Description
9,10-Dihydro-3,8,10-trihydroxy-1,7,10-trimethyl-9-oxo-2-anthracenecarboxylic acid is a natural product found in Streptomyces . It has a molecular formula of C18H16O6 and a molecular weight of 328.3 g/mol .
Molecular Structure Analysis
The compound has a complex structure with multiple functional groups. The IUPAC name is 3,8,10-trihydroxy-1,7,10-trimethyl-9-oxoanthracene-2-carboxylic acid . The InChI and SMILES strings provide a detailed representation of its structure .Chemical Reactions Analysis
The compound can form complexes with bivalent metals such as Cd (II), Cu (II), Mg (II), Ni (II), Pb (II), and Zn (II) . The quantum chemical calculations have shown that, of the four possible tautomers, the two forms are more stable .Physical And Chemical Properties Analysis
The compound has a molecular weight of 328.3 g/mol and a complexity of 548 . It has 4 hydrogen bond donors, 6 hydrogen bond acceptors, and 1 rotatable bond . The topological polar surface area is 115 Ų .Scientific Research Applications
Stereochemical Investigations
- Application : This compound is used in stereochemical investigations, specifically in the preparation of 1- and 2-monosubstituted 9,10-dihydro-9,10-ethanoanthracenes, including carboxylic acids and other derivatives. These derivatives are crucial for understanding stereochemical properties and reactions (Paul & Schlögl, 1973).
Synthesis and Biological Activity
- Application : This compound is involved in the synthesis of novel carboxylic and hydroxamic acids based on 1,8-dihydroxy-9(10H)-anthracenone. These synthesized compounds are evaluated for their enzyme inhibitory and antiproliferative activity, which are significant in medical research, particularly in the development of antipsoriatic treatments (Müller & Prinz, 1997).
Resolution of Isomers
- Application : The compound plays a role in the resolution of racemic mixtures. Specifically, it has been used to resolve racemic 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid into its (S,S)- and (R,R)-isomers. This process is crucial in creating enantiomerically pure substances, which are important in various fields including pharmaceuticals (Ramanathan & Periasamy, 1998).
OLED Applications
- Application : This compound is involved in the rearrangement of cyclotriveratrylene (CTV) diketone to produce 9,10-diaryl anthracenes, which are promising materials for OLED (Organic Light Emitting Diode) applications. Their functional properties are crucial for the development of high-performance OLEDs, especially in display technologies (Sarsah et al., 2013).
properties
IUPAC Name |
3,8,10-trihydroxy-1,7,10-trimethyl-9-oxoanthracene-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6/c1-7-4-5-9-14(15(7)20)16(21)12-8(2)13(17(22)23)11(19)6-10(12)18(9,3)24/h4-6,19-20,24H,1-3H3,(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVBFQKQGYNSAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(C3=CC(=C(C(=C3C2=O)C)C(=O)O)O)(C)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-Dihydro-3,8,10-trihydroxy-1,7,10-trimethyl-9-oxo-2-anthracenecarboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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